molecular formula C6H12N2O2 B1448132 2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one CAS No. 1695994-08-1

2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Cat. No. B1448132
CAS RN: 1695994-08-1
M. Wt: 144.17 g/mol
InChI Key: OINVEELCIDMKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one, commonly referred to as AHAP, is an organic compound that has a wide range of applications in the scientific community. AHAP is a versatile molecule that can be used in a variety of reactions and has been explored for its use in drug design, biochemistry, and materials science. AHAP is a chiral molecule, meaning it has two different forms that are mirror images of each other, and can be found in a variety of naturally occurring compounds. In

Scientific Research Applications

Pharmacological Synthesis

The compound serves as a precursor in the synthesis of pharmacologically active molecules. For instance, it is utilized in the one-pot synthesis of 2-amino-1,3,4-oxadiazoles , which are core structures in drugs like tiodazosin and raltegravir . These oxadiazoles exhibit a range of biological activities, including antimicrobial and anticancer properties .

Autotaxin Inhibition

A derivative of this compound, specifically “2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)”, has been identified as a first-in-class autotaxin inhibitor. It is undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis, showcasing the compound’s potential in therapeutic applications .

Material Science

In material science, the compound’s derivatives are explored as photosensitizers. This application is crucial for the development of light-sensitive materials that could be used in various technologies, including solar cells and photochemical switches .

Agricultural Chemistry

The compound’s framework is applied in agricultural chemistry as an active scaffold. This implies its use in the design of agrochemicals that could potentially lead to the development of new pesticides or herbicides with specific action mechanisms .

Environmental Chemistry

An environmentally friendly method for synthesizing derivatives of this compound involves using propane phosponic anhydride (T3P) as a cyclodehydrating reagent. This approach is significant for green chemistry, aiming to reduce the use of toxic reagents and byproducts in chemical syntheses .

Drug Design and Discovery

The compound is integral to drug design and discovery, particularly in the development of molecules targeting various diseases. Its structural versatility allows for the creation of compounds with potential activity against microbial and viral infections, cancer, diabetes, pain, and inflammation .

Solid Phase Synthesis

This compound is also employed in solid phase synthesis, where it aids in the preparation of complex molecules on a solid support. This technique is advantageous for high-throughput synthesis and screening of pharmaceutical candidates .

Biological Studies

In biological studies, the compound’s derivatives are used to investigate the mechanism of action of new drugs. By modifying the compound’s structure, researchers can elucidate how changes affect biological activity and pharmacokinetics .

properties

IUPAC Name

2-amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(7)6(10)8-2-5(9)3-8/h4-5,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVEELCIDMKGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Reactant of Route 5
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.